molecular formula C10H8O3 B7855936 3-Benzoylacrylic acid

3-Benzoylacrylic acid

Cat. No.: B7855936
M. Wt: 176.17 g/mol
InChI Key: PLPDHGOODMBBGN-UHFFFAOYSA-N
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Description

Beta-Benzoylacrylic acid: is an organic compound with the molecular formula C₁₀H₈O₃. It is also known as 4-oxo-4-phenyl-2-butenoic acid. This compound is characterized by the presence of both a benzoyl group and an acrylic acid moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically follows the Friedel-Crafts acylation route due to its efficiency and scalability. The process involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Benzoylacrylic acid involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, its derivatives can inhibit enzymes like tubulin and epidermal growth factor receptor (EGFR), which are crucial in cell division and cancer progression . The compound’s structure allows it to form stable complexes with these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

  • Alpha-Benzoylacrylic acid
  • Gamma-Benzoylacrylic acid
  • Benzoylpropionic acid

Comparison:

  • Alpha-Benzoylacrylic acid: Similar in structure but differs in the position of the benzoyl group, leading to different reactivity and applications.
  • Gamma-Benzoylacrylic acid: Another positional isomer with distinct chemical properties.
  • Benzoylpropionic acid: Lacks the acrylic acid moiety, resulting in different chemical behavior and uses.

Uniqueness: Beta-Benzoylacrylic acid is unique due to its specific structure, which combines the reactivity of both benzoyl and acrylic acid groups. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in various research fields.

Properties

IUPAC Name

4-oxo-4-phenylbut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPDHGOODMBBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583-06-2
Record name 4-Oxo-4-phenyl-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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